![molecular formula C19H23N5O3 B5630187 1-(tetrahydro-2-furanylcarbonyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-diazepane](/img/structure/B5630187.png)
1-(tetrahydro-2-furanylcarbonyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-diazepane
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Overview
Description
Benzodiazepines and related heterocyclic compounds, including diazepanes and triazolobenzodiazepines, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. These compounds exhibit a wide range of pharmacological properties, including anxiolytic, antiarrhythmic, and antimicrobial activities. The compound falls into this category due to its structural features, which are characteristic of benzodiazepines and related heterocycles.
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions (MCRs), which are highly efficient, allowing for the formation of complex molecules from simpler starting materials in a single operational step. A notable example is the novel and efficient method developed for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives using an aromatic diamine, Meldrum's acid, and an isocyanide in dichloromethane at ambient temperature without using any catalyst or activation (Shaabani et al., 2009).
properties
IUPAC Name |
oxolan-2-yl-[4-[3-(1,2,4-triazol-4-yl)benzoyl]-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c25-18(15-4-1-5-16(12-15)24-13-20-21-14-24)22-7-3-8-23(10-9-22)19(26)17-6-2-11-27-17/h1,4-5,12-14,17H,2-3,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARPJZMDUKAICN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydro-2-furanylcarbonyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-diazepane |
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